Purvalanol A is a synthetically derived compound [] classified as a CDK inhibitor [, , , , , , , , , , , , , , ]. It functions as a potent and selective ATP-competitive inhibitor, specifically targeting CDK1, CDK2, and CDK5 with high affinity [, , , , , , , , , ]. Its selectivity for CDKs makes it a valuable tool for studying cell cycle regulation, signal transduction pathways, and various cellular processes related to cancer research.
Purvalanol A can be synthesized using a three-step parallel synthesis approach []. This method allows for the efficient production of a large number of compounds with varying substituents on the purine ring, enabling structure-activity relationship studies. The purity of the synthesized compounds typically ranges from 63% to 100% [].
Purvalanol A can be synthesized through a series of chemical reactions, including oxidative coupling reactions using lithium amidocuprates and chloranil []. These reactions allow for the introduction of various amine substituents onto the purine core, contributing to the structural diversity of this class of compounds.
Purvalanol A primarily exerts its biological effects by inhibiting CDK activity [, , , , , , , , , , , , , , ]. As an ATP-competitive inhibitor, it binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins involved in cell cycle progression [, , , , , , , , , ]. By inhibiting CDKs, Purvalanol A induces cell cycle arrest, primarily at the G1 and G2/M phases [, , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: